molecular formula C7H15NO2 B3342616 Ethyl 5-aminovalerate CAS No. 26342-05-2

Ethyl 5-aminovalerate

Cat. No. B3342616
CAS RN: 26342-05-2
M. Wt: 145.2 g/mol
InChI Key: YMYLIDVSLIIAPI-UHFFFAOYSA-N
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Description

Ethyl 5-aminovalerate, also known as Ethyl 5-aminovalerate hydrochloride, is a chemical compound with the empirical formula C7H16ClNO2 . It is typically available in solid form .


Synthesis Analysis

While specific synthesis methods for Ethyl 5-aminovalerate were not found in the search results, it is mentioned that raw materials for its preparation include Ethanol and 5-Aminovaleric Acid .


Molecular Structure Analysis

The molecular structure of Ethyl 5-aminovalerate can be represented by the SMILES string CCOC(CCCCN)=O.Cl . The molecular weight is 181.66 .


Physical And Chemical Properties Analysis

Ethyl 5-aminovalerate is a solid substance . Its empirical formula is C7H16ClNO2, and it has a molecular weight of 181.66 .

Safety And Hazards

Ethyl 5-aminovalerate is classified as a skin sensitizer (Skin Sens. 1) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram, a signal word of “Warning”, and hazard statement H317 . Precautionary measures include avoiding skin and eye contact, avoiding inhalation, and using only in well-ventilated areas .

Future Directions

The production of 5-aminovalerate and δ-valerolactam in microorganisms, which can be derived from Ethyl 5-aminovalerate, provides an ideal source for reducing the cost of synthesizing bioplastics . This suggests potential future directions in the field of bioplastic production.

properties

IUPAC Name

ethyl 5-aminopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-10-7(9)5-3-4-6-8/h2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYLIDVSLIIAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466791
Record name ETHYL 5-AMINOVALERATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminovalerate

CAS RN

26342-05-2
Record name ETHYL 5-AMINOVALERATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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